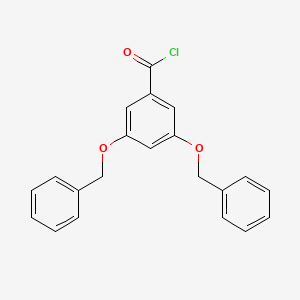
3,5-Bis(benzyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(benzyloxy)benzoyl chloride is a useful research compound. Its molecular formula is C21H17ClO3 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Organic Synthesis
3,5-Bis(benzyloxy)benzoyl chloride serves as a significant intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic pathways. The following table summarizes some key applications:
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing various organic compounds. | Pharmaceuticals, agrochemicals |
| Medicinal Chemistry | Potential applications in drug development due to its structural properties and reactivity. | Anticancer agents, anti-inflammatory drugs |
| Material Science | Utilized in the development of polymers and materials with specific properties. | Specialty polymers |
Synthesis of Anticancer Agents
A study demonstrated the utility of this compound in synthesizing novel anticancer agents. The compound was reacted with various nucleophiles to form derivatives that exhibited significant cytotoxicity against cancer cell lines. The reaction conditions were optimized to improve yields and selectivity.
Development of Anti-inflammatory Drugs
Research highlighted the use of this compound as a precursor in the synthesis of anti-inflammatory compounds. By modifying the benzoyloxy groups, researchers were able to create derivatives that showed enhanced anti-inflammatory activity in preclinical models.
Reactivity Studies
Studies have focused on the reactivity of this compound with various nucleophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and potential biological interactions:
- Nucleophilic Substitution Reactions : The compound readily undergoes nucleophilic substitution due to the electrophilic nature of the benzoyl chloride moiety.
- Biological Interaction Studies : Compounds with similar structures have been shown to interact with biological targets, indicating potential therapeutic applications.
Properties
CAS No. |
28917-44-4 |
|---|---|
Molecular Formula |
C21H17ClO3 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3,5-bis(phenylmethoxy)benzoyl chloride |
InChI |
InChI=1S/C21H17ClO3/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
GWIBCCZNAYLLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














